c(GRGESP) vs. Linear GRGESP in Fibronectin Receptor Binding: >200‑Fold Reduction in Inhibitory Potency
Linear GRGESP retains measurable inhibitory activity toward the fibronectin receptor (approximately 0.5% of GRGDSP) due to conformational flexibility that permits low‑affinity receptor engagement [1]. Cyclo(GRGESP) further reduces this residual activity through backbone cyclization, which restricts the conformational space and eliminates weak interactions with the RGD‑binding pocket [2]. Quantitative comparison shows cyclo(GRGESP) exhibits >200‑fold lower inhibitory potency than linear GRGESP in radioreceptor assays using purified fibronectin receptor [3].
| Evidence Dimension | Inhibitory activity relative to GRGDSP (percentage) |
|---|---|
| Target Compound Data | Cyclo(GRGESP): ≤0.002% relative inhibitory activity |
| Comparator Or Baseline | Linear GRGESP: ~0.5% relative inhibitory activity; GRGDSP: 100% (reference) |
| Quantified Difference | Cyclo(GRGESP) shows ≥250‑fold reduction vs. linear GRGESP |
| Conditions | Purified fibronectin receptor radioreceptor assay with 125I‑fibronectin |
Why This Matters
The near‑complete elimination of background integrin binding in the cyclic form is critical for assays where even 0.5% residual activity could confound interpretation of low‑abundance or weakly binding ligands.
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